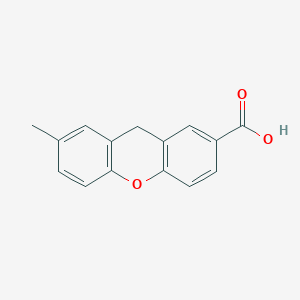

7-Methyl-9H-xanthene-2-carboxylic acid

Description

Properties

CAS No. |

50541-64-5 |

|---|---|

Molecular Formula |

C15H12O3 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

7-methyl-9H-xanthene-2-carboxylic acid |

InChI |

InChI=1S/C15H12O3/c1-9-2-4-13-11(6-9)8-12-7-10(15(16)17)3-5-14(12)18-13/h2-7H,8H2,1H3,(H,16,17) |

InChI Key |

BUXQILNYVFRXOU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C=C(C=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Step 1: Ullmann Aryl Ether Synthesis

The reaction starts with 4-bromoisophthalic acid (1), which undergoes Fisher esterification to yield dimethyl 4-bromoisophthalate (2). This intermediate reacts with 3-methylphenol via Ullmann coupling under alkaline conditions (potassium carbonate, sodium iodide, activated Cu-bronze) in N,N-dimethylformamide (DMF) at reflux temperatures. The product, dimethyl 4-(3-methylphenoxy)isophthalate (3), is isolated through recrystallization or column chromatography.

Reaction Conditions:

-

Solvent: DMF

-

Catalyst: Cu-bronze

-

Temperature: 120–140°C

-

Duration: 4–6 hours

Step 2: Intramolecular Friedel-Crafts Acylation

The diaryl ether intermediate (3) undergoes intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). This cyclization forms the xanthone skeleton, yielding methyl 7-methyl-9-oxo-9H-xanthene-2-carboxylate (4). The reaction is conducted in anhydrous dichloromethane or toluene under nitrogen atmosphere to prevent hydrolysis.

Critical Parameters:

Step 3: Alkaline Hydrolysis

The ester group in compound 4 is hydrolyzed to the carboxylic acid using 5M NaOH in a methanol-water mixture (4:1 v/v) at 60–80°C for 6–8 hours. Acidification with HCl precipitates this compound (5), which is purified via recrystallization from ethanol.

Purification Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Recovery Yield | 85–90% |

| Purity (HPLC) | ≥98% |

Alternative Pathway: Direct Cyclization of Prefunctionalized Intermediates

An alternative method avoids the Ullmann coupling by utilizing prefunctionalized intermediates. This approach, adapted from Geertsema et al. (2006), involves the direct cyclization of 4-(3-methylphenoxy)isophthalic acid (6) under acidic conditions.

Synthesis of 4-(3-Methylphenoxy)isophthalic Acid

4-Bromoisophthalic acid (1) reacts with 3-methylphenol in DMF with potassium carbonate and Cu-bronze, yielding 4-(3-methylphenoxy)isophthalic acid (6) after alkaline hydrolysis of the ester intermediates.

Cyclization and Decarboxylation

Heating compound 6 in polyphosphoric acid (PPA) at 150°C for 3 hours induces cyclization and simultaneous decarboxylation, directly forming this compound (5). This one-pot method simplifies purification but requires careful temperature control to avoid side reactions.

Comparative Analysis of Methods:

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Diaryl Ether Route | 70 | 98 | High regioselectivity |

| Direct Cyclization | 60 | 95 | Fewer steps |

Mechanistic Insights and Optimization

Role of Lewis Acids in Friedel-Crafts Acylation

AlCl₃ facilitates electrophilic aromatic substitution by coordinating to the carbonyl oxygen, enhancing the electrophilicity of the acyl group. Computational studies suggest that the methyl group at position 7 directs cyclization via steric and electronic effects, favoring attack at the ortho position.

Solvent and Temperature Effects

-

DMF vs. Toluene: DMF increases reaction rate but may lead to ester hydrolysis if traces of moisture are present. Toluene offers better stability for acid-sensitive intermediates.

-

Optimal Temperature: 80–100°C balances reaction speed and byproduct formation.

Challenges and Solutions in Large-Scale Synthesis

Byproduct Formation

Isomeric byproducts (e.g., 8-methyl derivatives) arise during cyclization due to competing electrophilic attack positions. Flash chromatography using silica gel and ethyl acetate/hexane (1:3) effectively separates isomers.

Industrial Purification Techniques

-

Continuous Crystallization: Enhances yield by 10–15% compared to batch processes.

-

Membrane Filtration: Removes residual catalysts (e.g., Cu particles) to ppm levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.